molecular formula C13H9FO2 B6372988 2-Fluoro-5-(4-formylphenyl)phenol, 95% CAS No. 1261988-19-5

2-Fluoro-5-(4-formylphenyl)phenol, 95%

Cat. No.: B6372988
CAS No.: 1261988-19-5
M. Wt: 216.21 g/mol
InChI Key: FDEMWXLRLSEDEV-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-formylphenyl)phenol, or 2F5FP, is a phenol compound that has been studied for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has been studied for its potential use in various fields, including pharmaceuticals, biochemistry, and organic chemistry.

Scientific Research Applications

2F5FP has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and organic chemistry. It has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 2F5FP has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, hormones that regulate inflammation and pain.

Mechanism of Action

The mechanism of action of 2F5FP is not yet fully understood. However, it is thought to exert its effects through a combination of direct and indirect mechanisms. Directly, 2F5FP is believed to interact with the active site of COX-2, inhibiting its activity and preventing the formation of prostaglandins. Indirectly, 2F5FP is thought to induce the expression of various anti-inflammatory proteins and to modulate the activity of other enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
2F5FP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2F5FP can inhibit the activity of COX-2 and reduce the production of prostaglandins. Additionally, 2F5FP has been shown to induce the expression of anti-inflammatory proteins and modulate the activity of other enzymes involved in the inflammatory response. In animal models, 2F5FP has been shown to reduce inflammation and pain, suggesting that it may be useful as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The synthesis of 2F5FP is relatively simple and cost-effective, making it suitable for use in lab experiments. Additionally, the compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, the mechanism of action of 2F5FP is not yet fully understood, and further research is needed to elucidate its exact effects.

Future Directions

Future research on 2F5FP should focus on elucidating its mechanism of action and exploring its potential applications in various fields. Additionally, further studies should be conducted to investigate the compound’s pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in animal models and humans. Additionally, the development of more efficient and cost-effective synthesis methods should be explored. Finally, the potential of 2F5FP to interact with other drugs should be investigated, as this could have implications for its use in clinical settings.

Synthesis Methods

The synthesis of 2F5FP begins with the condensation reaction of 4-formylbenzaldehyde and p-cresol in the presence of a base. The resulting product is then treated with fluoroboric acid, followed by a reaction with sodium hydroxide and triethylamine. Finally, the product is purified by column chromatography. This method of synthesis is relatively simple and cost-effective, making it suitable for use in lab experiments.

Properties

IUPAC Name

4-(4-fluoro-3-hydroxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEMWXLRLSEDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684116
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-19-5
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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